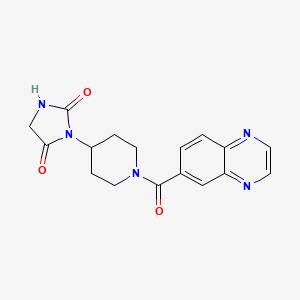
3-(1-(Quinoxaline-6-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1-(Quinoxaline-6-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione” is a synthetic compound. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis
The molecular formula of “3-(1-(Quinoxaline-6-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione” is C17H16N4O4. Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline derivatives were first synthesized and tested for antimalarial activity several decades ago . In 1965, the synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported .科学的研究の応用
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown promising results in the field of cancer research . They exhibit anti-proliferative activity, which means they can inhibit the growth of cancer cells. This makes them potential candidates for the development of new anti-cancer drugs .
Anti-Microbial Activity
Quinoxaline compounds have demonstrated significant anti-microbial properties . They can inhibit the growth of various types of bacteria and fungi, making them useful in the development of new antibiotics .
Anti-Convulsant Activity
Some quinoxaline derivatives have been found to possess anti-convulsant activity . This suggests that they could be used in the treatment of conditions like epilepsy .
Anti-Tuberculosis Activity
Quinoxaline compounds have shown potential in the treatment of tuberculosis . They have demonstrated activity against the bacteria that cause this disease .
Anti-Malarial Activity
Research has indicated that quinoxaline derivatives can be effective against the parasites that cause malaria . This makes them potential candidates for the development of new anti-malarial drugs .
Anti-Leishmanial Activity
Quinoxaline compounds have demonstrated activity against the parasites that cause leishmaniasis . This suggests that they could be used in the development of treatments for this disease .
Anti-Inflammatory Activity
Quinoxaline derivatives have shown anti-inflammatory properties . This means they could potentially be used in the treatment of conditions like arthritis .
Anti-Oxidant Activity
Some quinoxaline compounds have demonstrated anti-oxidant activity . This suggests that they could be used to combat oxidative stress, which is implicated in various diseases .
将来の方向性
特性
IUPAC Name |
3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-15-10-20-17(25)22(15)12-3-7-21(8-4-12)16(24)11-1-2-13-14(9-11)19-6-5-18-13/h1-2,5-6,9,12H,3-4,7-8,10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKICJLNXNRMWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B2537617.png)
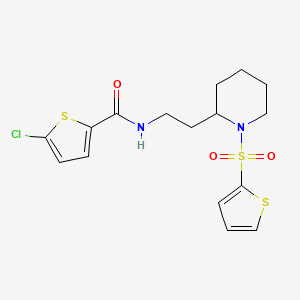
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2537622.png)
![3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2537624.png)
![7-(4-fluoroanilino)-2-(2-morpholino-2-oxoethyl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2537626.png)
![9-((4-(2,6-dimethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2537628.png)
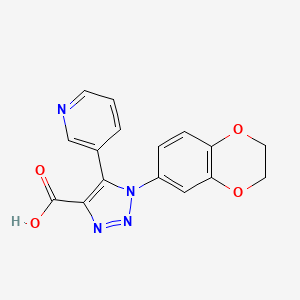

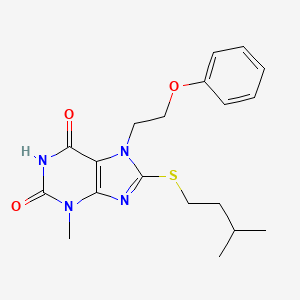
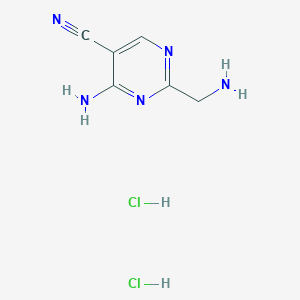
![6-Hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2537633.png)
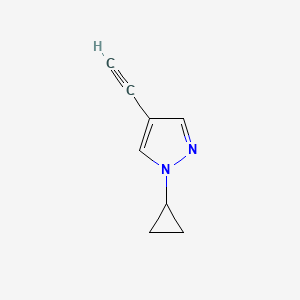
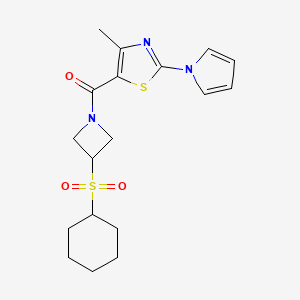
![3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2537637.png)